molecular formula C14H22N2O B13236032 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane

1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane

Cat. No.: B13236032
M. Wt: 234.34 g/mol
InChI Key: ZOZMXYBQIFZRHL-UHFFFAOYSA-N
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Description

1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[34]octane is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane typically involves multi-step organic reactions. The starting materials often include pyrrole derivatives and other organic compounds that can form the spirocyclic structure. Common synthetic routes may involve:

    Cyclization reactions: These are crucial for forming the spirocyclic core.

    Substitution reactions: These introduce the necessary functional groups.

    Oxidation and reduction reactions: These adjust the oxidation state of the compound to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:

    Batch processing: For controlled reaction conditions.

    Continuous flow synthesis: For efficient and scalable production.

    Purification techniques: Such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Transition metal catalysts like palladium or platinum may be used in some reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of ketones or carboxylic acids.

    Reduction: Can result in the formation of alcohols or amines.

    Substitution: Can introduce various functional groups like halides, hydroxyl groups, or alkyl groups.

Scientific Research Applications

1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in various biological processes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting signaling pathways to produce desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane
  • tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate

Uniqueness

1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane is unique due to its specific spirocyclic structure and the presence of both pyrrole and oxa-azaspiro moieties. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane is a complex organic compound notable for its unique spirocyclic structure, which includes a pyrrole ring fused to a spirocyclic system containing nitrogen and oxygen atoms. Its molecular formula is C14H22N2OC_{14}H_{22}N_{2}O with a molecular weight of 234.34 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The compound's distinctive spirocyclic structure contributes significantly to its biological properties. The presence of both pyrrole and azaspiro moieties allows for diverse interactions with biological targets, which can influence various biochemical pathways.

FeatureDescription
Molecular Formula C14H22N2OC_{14}H_{22}N_{2}O
Molecular Weight 234.34 g/mol
Structural Components Pyrrole ring, spirocyclic system
CAS Number 2059993-39-2

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Compounds related to this structure have shown promise in inhibiting tumor growth by targeting specific receptors involved in cancer progression.
  • Neuropharmacological Effects : The interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.
  • Binding Affinities : Ongoing studies focus on the compound's binding affinities to receptors such as G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction.

Case Studies

  • Anticancer Properties : A study examining the effects of spirocyclic compounds on cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer types, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Research has indicated that similar compounds can modulate neurotransmitter release and protect against neurodegeneration, highlighting their potential in treating conditions like Alzheimer's disease.

The biological activity of this compound is believed to involve:

  • Receptor Modulation : Interaction with GPCRs can lead to alterations in intracellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaNotable Biological Activity
1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octaneCNHNOC_{N}H_{N}OAntitumor effects
1-[1-(2-Methylpropyl)-1H-pyrrol-2-yl]-2-azaspiro[3.4]octaneCNHNOC_{N}H_{N}ONeuroprotective properties
This compoundC14H22N2OC_{14}H_{22}N_{2}OPotential for both anticancer and neuropharmacological effects

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activity of this compound. Studies should focus on:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Clinical Trials : Exploring the potential application in human subjects for conditions like cancer and neurodegenerative diseases.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

3-[1-(2-methylpropyl)pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane

InChI

InChI=1S/C14H22N2O/c1-11(2)7-16-5-3-12(8-16)13-14(9-15-13)4-6-17-10-14/h3,5,8,11,13,15H,4,6-7,9-10H2,1-2H3

InChI Key

ZOZMXYBQIFZRHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=C1)C2C3(CCOC3)CN2

Origin of Product

United States

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